molecular formula C11H20O4 B12287666 Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate

Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate

Cat. No.: B12287666
M. Wt: 216.27 g/mol
InChI Key: SIPIGCWUSDTOCI-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the dioxane ring, along with a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl alcohol with a suitable dioxane derivative in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The tert-butyl and methyl groups may influence the compound’s reactivity and interaction with enzymes or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 2-tert-butyl-5-ethyl-1,3-dioxane-5-carboxylate: Similar structure but has an ethyl group instead of a methyl group.

    Methyl 2-tert-butyl-5-methyl-1,3-dioxane-4-carboxylate: Similar structure but the carboxylate group is at the 4-position instead of the 5-position.

Uniqueness

Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups, along with the carboxylate ester, provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3

InChI Key

SIPIGCWUSDTOCI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C(C)(C)C)C(=O)OC

Origin of Product

United States

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